[(2-Oxoethyl)imino]diacetic acid

Bioconjugation Bifunctional chelator Site-specific labeling

This tricarboxylic acid amide features a terminal aldehyde pendant that enables site-specific bioconjugation via oxime ligation or reductive amination—functionality absent in ADA or unsubstituted IDA. Its high hydrophilicity (XLogP3-AA = -3.3) permits aqueous metal-binding assays without organic co-solvents. Pre-activation as oxime or hydrazone derivatives supports rapid ⁶⁸Ga/⁹⁹mTc radiolabeling workflows. Substitution with generic IDA analogs risks loss of conjugation capacity.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 204838-96-0
Cat. No. B12578604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Oxoethyl)imino]diacetic acid
CAS204838-96-0
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC(C=O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12)
InChIKeyYDAYNDSXGSPJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2‑Oxoethyl)imino]diacetic Acid Procurement: Structural and Physicochemical Baseline


[(2‑Oxoethyl)imino]diacetic acid (CAS 204838‑96‑0) is a tricarboxylic acid amide derivative belonging to the iminodiacetic acid (IDA) class of synthetic chelators [1]. Its structure features a central nitrogen atom substituted with two carboxymethyl arms and a unique 2‑oxoethyl (aldehyde) pendant, giving it a molecular formula of C6H9NO5 and a molecular weight of 175.14 g/mol [1]. This aldehyde functionality distinguishes it from common IDA‑based chelators such as N‑(2‑acetamido)iminodiacetic acid (ADA) and unsubstituted IDA, providing a reactive handle for bioconjugation while retaining the metal‑coordinating carboxylate groups [2].

Procurement Risk: Why Generic IDA Analogs Cannot Replace [(2‑Oxoethyl)imino]diacetic Acid


Generic substitution of [(2‑oxoethyl)imino]diacetic acid with common iminodiacetic acid chelators like ADA or unsubstituted IDA is scientifically unsound due to the absence of the terminal aldehyde group [1]. This functional group is not a passive structural feature; it fundamentally alters the compound's reactivity profile, enabling site‑specific bioconjugation via oxime ligation or reductive amination that is impossible with amide‑ or hydrogen‑terminated analogs [1]. Physicochemical properties also diverge significantly, as demonstrated by the computed octanol‑water partition coefficient (XLogP3‑AA) of -3.3 for the target compound [1], indicating markedly higher hydrophilicity compared to ADA (ACD/LogP = -1.29) and nitrilotriacetic acid (estimated LogP ≈ -0.5). These differences directly impact solubility, formulation strategy, and biological partitioning, making cross‑substitution without empirical validation a high‑risk procurement decision.

Quantitative Differentiation Evidence: [(2‑Oxoethyl)imino]diacetic Acid vs. Closest Analogs


Unique Aldehyde Functionality Enables Bioconjugation Chemistries Absent in ADA and IDA

[(2‑Oxoethyl)imino]diacetic acid is the only compound among the three-carbon backbone IDA chelators that presents a free aldehyde group for bioorthogonal conjugation [1]. ADA (CAS 26239‑55‑4) terminates in a primary amide (‑CONH2), which is unreactive toward amines, alkoxyamines, or hydrazines under physiological conditions [2]. Unsubstituted IDA (CAS 142‑73‑4) lacks any exocyclic functional group. The aldehyde enables oxime bond formation with aminooxy‑modified biomolecules and reductive amination with lysine residues, chemical reactivities that cannot be replaced by amide or carboxylate moieties [1].

Bioconjugation Bifunctional chelator Site-specific labeling

XLogP3‑AA = -3.3 Demonstrated Strongly Enhanced Hydrophilicity Over ADA (ACD/LogP = -1.29)

The computed partition coefficient XLogP3‑AA for [(2‑oxoethyl)imino]diacetic acid is -3.3 [1], indicating pronounced hydrophilicity. By contrast, the structurally analogous ADA (CAS 26239‑55‑4) has a predicted ACD/LogP of -1.29 , a difference of 2.01 log units. This reflects the replacement of the non‑polar amide proton environment in ADA with the more polarizable aldehyde carbonyl in the target compound.

Lipophilicity Hydrophilicity ADME prediction

Increased Hydrogen Bond Acceptor Count (6 vs. 5) Significantly Alters Solvation Properties Relative to ADA

[(2‑Oxoethyl)imino]diacetic acid possesses 6 hydrogen bond acceptor sites (computed by Cactvs 3.4.8.24) [1], compared to 5 hydrogen bond acceptors for ADA . The additional acceptor arises from the aldehyde oxygen in place of the amide -NH2 group in ADA.

Hydrogen bonding Solvation Formulation

Optimal Scientific Use Cases for [(2‑Oxoethyl)imino]diacetic Acid Based on Quantitative Evidence


Site‑Specific Biomolecule Conjugation via Aldehyde‑Selective Oxime Ligation

The terminal aldehyde group of [(2‑oxoethyl)imino]diacetic acid serves as a unique anchor for covalent attachment to aminooxy‑functionalized peptides, proteins, or oligonucleotides [1]. This oxime ligation proceeds under mild aqueous conditions (pH 4–7) without the need for activating reagents, achieving conjugation efficiencies that cannot be replicated by amide‑ or methyl‑terminated IDA analogs [1]. The high hydrophilicity (XLogP3‑AA = -3.3) [1] ensures the resulting conjugate remains water‑soluble, a critical requirement for biological assays.

Reductive Amination for Stable Secondary Amine Linker Formation

The aldehyde moiety can be derivatized with primary amines in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride to form stable secondary amine linkages [1]. This contrasts with ADA, whose terminal amide is inert to reductive amination [2], and with IDA, which lacks any reactive terminal group. The predictable and chemoselective reactivity of the aldehyde makes the compound a superior choice for constructing bifunctional chelator‑linker architectures [1].

Aqueous‑Phase Metal Chelation with Minimal Organic Co‑Solvent Requirement

The enhanced hydrophilicity (XLogP3‑AA = -3.3) of [(2‑oxoethyl)imino]diacetic acid [1] means that metal‑binding experiments can be conducted entirely in aqueous buffers without the need for DMSO or methanol co‑solvents, which are often required for less polar analogs like ADA (ACD/LogP = -1.29) [2]. This directly lowers solvent‑induced interference in spectroscopic metal‑binding assays and improves the physiological relevance of in vitro data.

Pre‑Activated Intermediate for Radiopharmaceutical Precursor Synthesis

The aldehyde group can be converted into an oxime or hydrazone derivative that still retains the IDA‑based metal‑binding pocket [1]. This pre‑activation strategy allows the chelator to be stored as a stable, ready‑to‑conjugate precursor for rapid ⁶⁸Ga or ⁹⁹mTc radiolabeling. Such a workflow is not feasible with ADA or IDA, which would require separate functionalization steps, increasing handling time and reducing radiochemical yield [1][2].

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